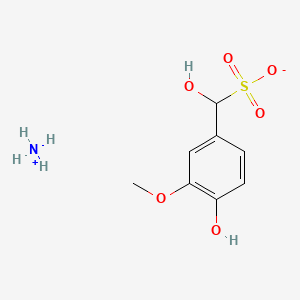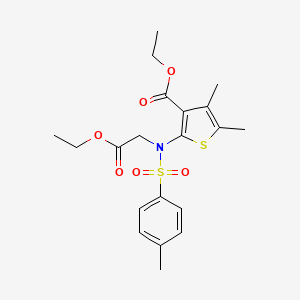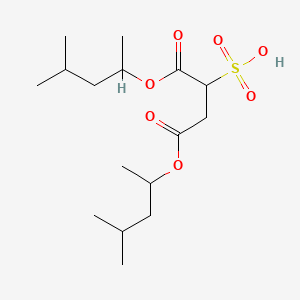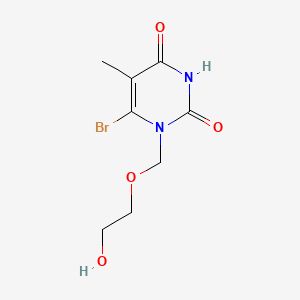
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- is a complex organic compound with a chromate anion. This compound is notable for its intricate structure, which includes a quinoline ring, azo linkage, and sulfonate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- typically involves multiple steps:
Formation of the Quinoline Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Azo Coupling: The quinoline derivative is then subjected to azo coupling with a diazonium salt, forming the azo linkage.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonate group.
Chromate Incorporation: Finally, the chromate anion is introduced through a reaction with a suitable chromate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- can undergo various chemical reactions, including:
Oxidation: The chromate anion can participate in oxidation reactions, converting substrates to their oxidized forms.
Reduction: Under certain conditions, the compound can be reduced, altering its oxidation state.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s chromate anion can be used in studies involving oxidative stress and cellular metabolism.
Industry: It is employed in the manufacturing of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, sodium, (T-4)- involves its interaction with molecular targets and pathways:
Molecular Targets: The chromate anion can interact with cellular components, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound may affect pathways related to oxidative phosphorylation and cellular respiration.
Comparación Con Compuestos Similares
Similar Compounds
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, potassium, (T-4)-
- Chromate(1-), (5-chloro-2-(hydroxy-kappaO)-3-((1,2,3,4-tetrahydro-2-oxo-4-(oxo-kappaO)-3-quinolinyl)azo-kappaN1)benzenesulfonato(3-))hydroxy-, ammonium, (T-4)-
Uniqueness
The sodium salt form of this compound is unique due to its specific solubility and reactivity properties, making it suitable for particular applications where other salts may not be as effective.
Propiedades
Número CAS |
6408-34-0 |
|---|---|
Fórmula molecular |
C15H8ClCrN3O7S.Na C15H8ClCrN3NaO7S |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
sodium;5-chloro-2-oxido-3-[(4-oxido-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonate;chromium(3+);hydroxide |
InChI |
InChI=1S/C15H10ClN3O6S.Cr.Na.H2O/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;;;/h1-6,21H,(H2,17,20,22)(H,23,24,25);;;1H2/q;+3;+1;/p-4 |
Clave InChI |
PDJATEKQRVFSIE-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])[O-])[O-].[OH-].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)

![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

